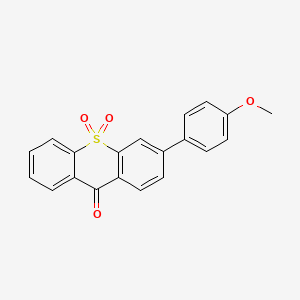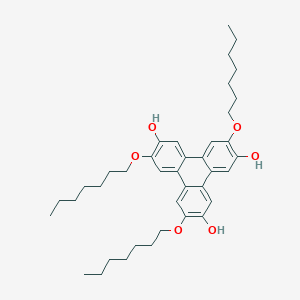
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxybenzene sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using reagents such as fluorine gas or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their transformation into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound .
Scientific Research Applications
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates and in the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and the methoxybenzene sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the methoxybenzene sulfonyl group, making it less reactive in certain chemical reactions.
1,4-Difluorobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene is unique due to the presence of both fluorine atoms and the methoxybenzene sulfonyl group, which confer distinct chemical properties and reactivity patterns compared to similar compounds .
Properties
CAS No. |
860813-09-8 |
|---|---|
Molecular Formula |
C13H10F2O3S |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
1,3-difluoro-5-(4-methoxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H10F2O3S/c1-18-11-2-4-12(5-3-11)19(16,17)13-7-9(14)6-10(15)8-13/h2-8H,1H3 |
InChI Key |
BXJGRACUDQUWHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
